
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . Its stability and reactivity make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Uniqueness
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methyl, phenyl, and propyl groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
6946-58-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H16O3/c1-3-9-13(2)15-11(12(14)16-13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
ORTRRAQKJPYUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




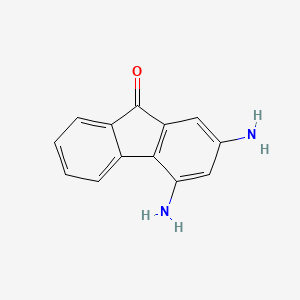


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
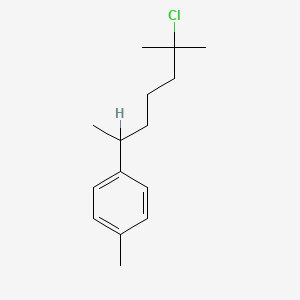
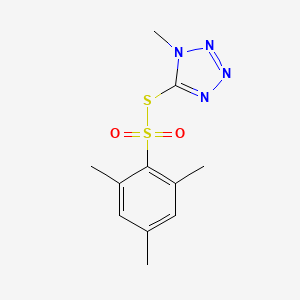
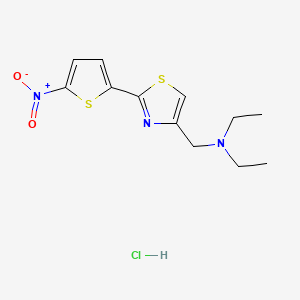

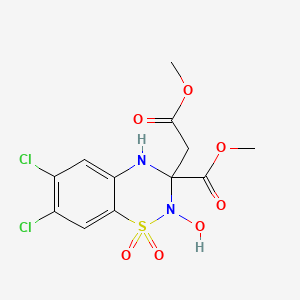
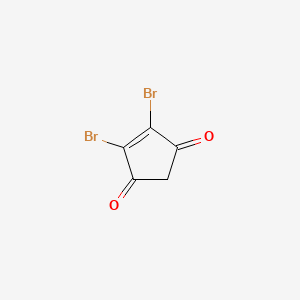
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
